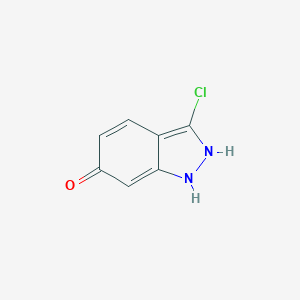

3-Chloro-1H-indazol-6-OL

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of 3-Chloro-1H-indazol-6-OL and its derivatives often involves complex reactions that are tailored to achieve specific structural motifs. A robust protocol for the C-3 arylation of indazoles demonstrates the complexities involved in manipulating the core structure of such compounds, highlighting the significance of selecting appropriate catalytic systems and reaction conditions for the targeted synthesis of indazole derivatives (Ye et al., 2013).

Molecular Structure Analysis

The crystal structure of 3-chloro-1H-indazoles has been a subject of study to understand the planarity and geometrical deviations within the indazole system. For instance, studies have shown that the indazole system is almost planar, with slight deviations indicating the inherent rigidity and the influence of substituents on the overall molecular geometry (Chicha et al., 2014).

Chemical Reactions and Properties

3-Chloro-1H-indazol-6-OL participates in a variety of chemical reactions, highlighting its reactivity and potential for functionalization. The compound's reactivity is showcased in the synthesis of novel derivatives, which are often pursued for their promising biological activities. Such activities emphasize the compound's role in the development of new materials and bioactive molecules (Abdelahi et al., 2021).

Physical Properties Analysis

The physical properties of 3-Chloro-1H-indazol-6-OL, such as solubility, melting point, and crystal structure, are crucial for its application in various fields. These properties are determined through comprehensive analysis and experimentation, providing insights into how the compound interacts with other substances and its stability under different conditions.

Chemical Properties Analysis

The chemical properties of 3-Chloro-1H-indazol-6-OL, including its acidity, basicity, reactivity with various reagents, and participation in chemical reactions, are fundamental to understanding its behavior in synthetic processes and its potential applications. Studies focusing on the substitution reactions and the effects of different functional groups on the compound's reactivity are essential for exploiting its full potential in chemical synthesis and design (Tayebee et al., 2015).

科学的研究の応用

Structural Analysis and Crystal Formation

3-Chloro-1H-indazol-6-OL serves as a core structure in the synthesis of various compounds, demonstrating its utility in structural chemistry. For instance, the crystal structure analysis of derivatives such as N-(1-allyl-3-chloro-1H-indazol-5-yl)-4-methylbenzenesulfonamide reveals the planarity of the 3-chloro-1H-indazole system and its perpendicular orientation to the allyl chain. This structural arrangement facilitates the formation of a three-dimensional network through hydrogen bonding, highlighting the compound's role in crystal engineering and structural analysis (Chicha, Rakib, Chigr, Saadi, & El Ammari, 2014).

Synthesis of Heterocyclic Compounds

3-Chloro-1H-indazol-6-OL is instrumental in synthesizing a wide range of heterocyclic compounds with biological significance. For example, derivatives synthesized from 6-nitro-1H-indazole have shown promising results in vitro for their antibacterial, antifungal, antitubercular, and anti-inflammatory activities. These findings underscore the compound's versatility in developing therapeutics with potential applications in treating various diseases and conditions (Samadhiya, Sharma, Srivastava, & Srivastava, 2012).

Catalysis and Synthesis Methodologies

The compound's utility extends into catalysis and novel synthesis methodologies, where its derivatives are explored for enhancing reaction efficiencies. For instance, the development of a robust protocol for Pd(II)-catalyzed C-3 arylation of (1H) indazoles underscores the importance of 3-chloro-1H-indazol-6-OL in medicinal chemistry, particularly in synthesizing agrochemicals and pharmaceuticals. Such methodologies not only offer insights into reaction mechanisms but also pave the way for synthesizing complex molecules efficiently (Ye, Edmunds, Morris, Sale, Zhang, & Yu, 2013).

Antimicrobial and Antileishmanial Activities

Further research into 3-chloro-1H-indazol-6-OL derivatives has identified compounds with significant antimicrobial and antileishmanial activities. Such studies are critical for discovering new treatments against resistant microbial strains and neglected tropical diseases. Notably, novel 3-chloro-6-nitro-1H-indazole derivatives have emerged as promising antileishmanial candidates, demonstrating the potential of 3-chloro-1H-indazol-6-OL derivatives in contributing to global health initiatives (Abdelahi, El Bakri, Lai, Subramani, Anouar, Ahmad, Benchidmi, Mague, Popović-Djordjević, & Goumri‐Said, 2021).

Safety And Hazards

According to the safety data sheet, 3-Chloro-1H-indazol-6-OL is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes .

将来の方向性

Given the wide range of biological activities of indazole derivatives, it is concluded that the medicinal properties of indazole, including 3-Chloro-1H-indazol-6-OL, have to be explored in the near future for the treatment of various pathological conditions . The development of new drugs that overcome antimicrobial resistance (AMR) problems is necessary, and heterocyclic compounds like 3-Chloro-1H-indazol-6-OL, which have high chemotherapeutic values, can act as a remedy for the development of novel drugs .

特性

IUPAC Name |

3-chloro-2H-indazol-6-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClN2O/c8-7-5-2-1-4(11)3-6(5)9-10-7/h1-3,11H,(H,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXVOJLPFEDCFKV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(NN=C2C=C1O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20646681 |

Source

|

| Record name | 3-Chloro-1,2-dihydro-6H-indazol-6-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20646681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.58 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Chloro-1H-indazol-6-OL | |

CAS RN |

116570-49-1 |

Source

|

| Record name | 3-Chloro-1,2-dihydro-6H-indazol-6-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20646681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(Fluoromethyl)-2-methyl-1H-benzo[d]imidazole](/img/structure/B39292.png)